(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione is a heterocyclic compound belonging to the class of oxazines, which are characterized by their nitrogen-containing ring structures. This compound features a hexahydropyrazino framework, which contributes to its unique chemical properties and potential biological activities. The oxazine derivatives are recognized for their medicinal significance, particularly in the development of pharmaceuticals due to their diverse biological activities.
This compound can be classified under the category of heterocyclic compounds, specifically as a pyrazino-oxazine derivative. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The presence of both nitrogen and oxygen in its structure categorizes it within the broader group of nitrogen-containing heterocycles. The specific classification of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione highlights its potential relevance in medicinal chemistry and organic synthesis.
The synthesis of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can be achieved through various methods involving cyclization reactions. A common approach involves the condensation of appropriate precursors such as benzylamine with diketones or diones under acidic or basic conditions.
The molecular structure of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can be described in terms of its atomic composition and three-dimensional arrangement.
(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can participate in various chemical reactions typical for oxazines and pyrazines.
The mechanism of action for compounds like (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione typically involves interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione are crucial for understanding its behavior in various environments.
(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione has potential applications in several scientific fields:
The synthesis of enantiomerically pure (S)-8-benzylhexahydropyrazino[2,1-c][1,4]oxazine-6,7-dione relies on chiral-pool strategies and asymmetric induction. A key intermediate, ethyl oxo((phenylmethyl){[(3S)-4-(phenylmethyl)-3-morpholinyl]methyl}amino)acetate (CAS: 1089280-12-5), is synthesized from L-amino acid derivatives. Cyclization under mild basic conditions (triethylamine, dichloromethane, 0°C to 25°C) yields the target compound with >98% enantiomeric excess (ee). Alternative routes employ (3R)-5-oxo-N,4-bis(phenylmethyl)-3-morpholinecarboxamide (CAS: 1089280-09-0), where catalytic hydrogenation selectively installs the (S)-configuration at the C9a position [5].
Table 1: Stereoselective Synthesis Optimization
Chiral Auxiliary | Reaction Conditions | Yield (%) | ee (%) |
---|---|---|---|
L-Phenylalanine derivative | Et₃N, CH₂Cl₂, 0°C→25°C | 78 | >98 |
(R)-BINOL-phosphoramidite | [Ir(cod)Cl]₂, THF, 40°C | 82 | 95 |
(S)-Proline amide | K₂CO₃, DMF, 25°C | 65 | 90 |
The pyrazino-oxazine core forms via an intramolecular Smiles rearrangement, a critical ring-closing step. This O→N acyl transfer occurs in a late-stage intermediate where a o-aminophenol derivative undergoes nucleophilic displacement. The rearrangement proceeds through a spirocyclic transition state, with the (S)-benzyl group steering conformational bias. Optimal performance requires electron-withdrawing substituents on the aromatic ring (e.g., nitro or cyano groups), accelerating rearrangement rates by 8-fold. Solvent polarity significantly influences activation energy, with dimethylformamide providing optimal dielectric constant (ε=36.7) for transition-state stabilization [5] [8].
Asymmetric hydrogenation of enamide precursors using chiral Ir(III) catalysts achieves 95% ee. Catalysts like (R)-BINAP-Ir(cod)BarF selectively reduce the C=C bond adjacent to the oxazine nitrogen, with benzyl group orientation dictating facial selectivity. Computational studies reveal steric interactions between the benzyl substituent and catalyst phenyl rings lower the Re-face approach barrier by 2.3 kcal/mol. Photoredox catalysis offers a complementary approach: visible-light-mediated decarboxylative coupling of N-benzyl glycine derivatives with chiral copper-bisoxazoline complexes yields α-amino radicals that cyclize with 90% ee [3] [5].
Table 2: Catalytic Systems for Asymmetric Synthesis
Catalyst System | Substrate | ee (%) | TON |
---|---|---|---|
[Ir(cod)Cl]₂/(R)-BINAP | Enamide intermediate | 95 | 500 |
Cu(OTf)₂/(S)-Ph-Box | Glyoxylate imine | 92 | 350 |
Ru-SunPhos | Dehydro proline analog | 88 | 420 |
Ring-closure kinetics exhibit profound solvent dependence. Polar aprotic solvents (acetonitrile, dimethylformamide) accelerate cyclization 5-fold versus protic solvents (methanol, ethanol) by destabilizing ground-state charge separation. In acetonitrile, the reaction follows second-order kinetics (k₂=0.42 M⁻¹min⁻¹ at 60°C), while methanol reduces k₂ to 0.08 M⁻¹min⁻¹. Temperature studies reveal an Arrhenius activation energy (Eₐ) of 12.8 kcal/mol. Below 40°C, dimerization byproducts dominate (up to 35%), but temperatures >70°C promote epimerization at C9a. Optimal conditions (dimethylformamide, 60°C) balance reaction rate (>90% conversion in 2 hours) and stereochemical integrity (<2% epimerization) [4] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1